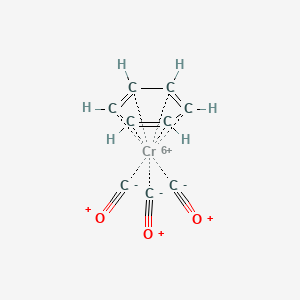![molecular formula C16H20O6 B13710483 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate: is a complex organic compound with the molecular formula C16H20O6 and a molecular weight of 308.33 g/mol . This compound is known for its unique structure, which includes a methacrylate group and a tricyclic system containing oxygen atoms. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate typically involves the esterification of methacrylic acid with a tricyclic alcohol derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methacrylic acid, tricyclic alcohol, and a suitable catalyst .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry:
In chemistry, 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate is used as a building block for the synthesis of various polymers and copolymers. Its unique structure allows for the creation of materials with specific properties .
Biology and Medicine:
It is also studied for its potential use in creating biocompatible materials for medical implants .
Industry:
In the industrial sector, this compound is used in the production of specialty coatings and adhesives. Its unique chemical properties make it suitable for applications requiring high-performance materials .
Mécanisme D'action
The mechanism of action of 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate involves its interaction with various molecular targets. The methacrylate group can undergo polymerization reactions, leading to the formation of complex polymer networks. These networks can interact with biological molecules, making the compound useful in biomedical applications .
Comparaison Avec Des Composés Similaires
- 2-Methyl-2-propenoic acid 2-oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undec-2-yl)oxy)ethyl ester
- (1S,6R,8R)-5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl methacrylate
- 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
Uniqueness:
What sets 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate apart from similar compounds is its specific tricyclic structure combined with the methacrylate group. This unique combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Propriétés
Formule moléculaire |
C16H20O6 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
[2-oxo-2-[(5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy]ethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H20O6/c1-8(2)15(18)20-7-13(17)22-14-10-3-9-4-11(6-10)16(19)21-12(14)5-9/h9-12,14H,1,3-7H2,2H3 |
Clé InChI |
XRWQJHXVAMHQAY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(=O)OC1C2CC3CC(C2)C(=O)OC1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)





![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)


![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)



